molecular formula C19H20N4O5 B12467476 2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide

2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide

Cat. No.: B12467476
M. Wt: 384.4 g/mol
InChI Key: ZIDHLXHHZCBPEZ-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative to introduce nitro groups at specific positions on the benzene ring. This is followed by the introduction of the cyclohexylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of cyclohexylamino aniline derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • Pyrrolidine derivatives

Uniqueness

2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexylamino and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C19H20N4O5/c24-19(21-14-6-8-15(9-7-14)22(25)26)17-12-16(23(27)28)10-11-18(17)20-13-4-2-1-3-5-13/h6-13,20H,1-5H2,(H,21,24)

InChI Key

ZIDHLXHHZCBPEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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